UNC2025 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UNC2025 hydrochloride is a potent and orally bioavailable Mer/Flt3 dual inhibitor with IC50 of 0.8/0.74 nM for Mer/Flt3. IC50 value: 0.8/0.74 nM(MER/FLT3) Target: Mer/Flt3 inhibitor UNC2025 was capable of inhibiting Mer phosphorylation in vivo, following oral dosing as demonstrated by pharmaco-dynamic (PD) studies examining phospho-Mer in leukemic blasts from mouse bone marrow. Kinome proling versus more than 300 kinases in vitro and cellular selectivity assessments demonstrate that 11 has similar subnanomolar activity against Flt3, an additional important target in acute myelogenous leukemia (AML), with pharmacologically useful selectivity versus other kinases examined. ,
Applications De Recherche Scientifique
1. Thrombosis and Platelet Activation
UNC2025 hydrochloride has been identified as a small molecule inhibitor of the Mer tyrosine kinase. This compound has demonstrated the ability to decrease platelet activation in vitro and prevent thrombus formation in vivo. Its anti-platelet effect is particularly pronounced when combined with inhibition of the ADP receptor, P2Y12, suggesting a synergistic effect with other anti-platelet therapies (Branchford et al., 2018).
2. Treatment of Leukemia
UNC2025 hydrochloride has been explored as a potential treatment for acute leukemias like acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). It inhibits MERTK tyrosine kinase, leading to apoptosis, reduced proliferation, and colony formation in leukemia cell lines and patient samples. The compound has shown significant therapeutic effects in xenograft models, and its combination with methotrexate has been suggested to enhance effectiveness or potentially allow for chemotherapy dose reduction (DeRyckere et al., 2016).
3. Glioblastoma Treatment
In the context of glioblastoma, UNC2025 hydrochloride targets MerTK expressed in glioma-associated macrophages and microglia (GAMs). It has been studied for its potential therapeutic effects when combined with radiotherapy (XRT). While UNC2025 alone did not significantly increase median survival in a glioblastoma mouse model, its combination with XRT demonstrated significant tumor growth delay and complete responses in a subset of cases, suggesting a potential role in combination therapies for glioblastoma (Wu et al., 2018).
4. Non-Small Cell Lung Cancer
Research on non–small cell lung cancer (NSCLC) has indicated that UNC2025 hydrochloride can effectively target the MERTK receptor tyrosine kinase in various NSCLC lines, irrespective of their driver oncogene status. This has led to apoptosis in MERTK-dependent cell lines and decreased tumor growth in xenograft models, highlighting the potential of UNC2025 as a treatment strategy across a wide variety of NSCLC subtypes (Cummings et al., 2015).
5. Melanoma Treatment
In melanoma, UNC2025 hydrochloride has shown promise in both BRAF mutant and BRAF wild-type models. It induces cell death, inhibits MERTK phosphorylation, and decreases colony formation in melanoma cell lines. Importantly, it has similar effects regardless of NRAS mutational status, and its combination with BRAF inhibitors like vemurafenib or MEK inhibitors like cobimetinib in appropriate models has demonstrated enhanced efficacy, suggesting its potential in treating melanoma (Sinik et al., 2018).
Propriétés
Nom du produit |
UNC2025 hydrochloride |
---|---|
Formule moléculaire |
C28H41ClN6O |
Poids moléculaire |
513.12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.